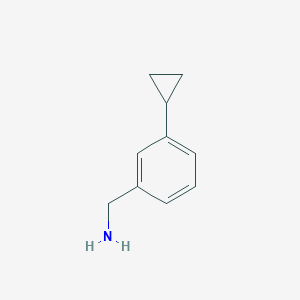

(3-Cyclopropylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-cyclopropylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKROKOWBIBXNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694688 | |

| Record name | 1-(3-Cyclopropylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852877-59-9 | |

| Record name | 1-(3-Cyclopropylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Cyclopropylphenyl Methanamine

Direct Synthetic Pathways and Optimizations

Direct approaches to (3-Cyclopropylphenyl)methanamine typically involve the formation of the crucial benzyl-nitrogen bond from a corresponding carbonyl or halide precursor. These methods are valued for their straightforward nature and are often optimized for yield and process efficiency.

Reductive Amination Strategies for Benzylamines

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including benzylamines. This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine source, such as ammonia (B1221849), to form an imine intermediate, which is then reduced in situ to the target amine. wikipedia.org For the synthesis of this compound, the logical precursor is 3-cyclopropylbenzaldehyde (B1278101).

The process begins with the reaction of 3-cyclopropylbenzaldehyde with ammonia to form the corresponding N-unsubstituted imine. This equilibrium-driven step is often facilitated by the removal of water. The subsequent reduction of the imine is the critical step, and several reducing agents can be employed. masterorganicchemistry.com Mild hydride reagents are particularly effective because they can selectively reduce the imine C=N bond in the presence of the starting aldehyde's C=O bond. masterorganicchemistry.com

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. masterorganicchemistry.comnih.gov Sodium triacetoxyborohydride is often preferred due to its mildness, tolerance of acidic conditions which can catalyze imine formation, and high chemoselectivity, minimizing side reactions. nih.gov Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is another robust method for the reduction step. wikipedia.org Optimization of this pathway involves careful selection of the reducing agent, solvent, temperature, and pH to maximize the yield of the primary amine and minimize the formation of secondary amine byproducts from the reaction of the newly formed primary amine with another molecule of the aldehyde. organic-chemistry.org

Table 1: Representative Conditions for Reductive Amination of Aromatic Aldehydes

| Aldehyde Substrate | Amine Source | Reducing Agent | Solvent | Catalyst / Additive | Typical Yield |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Ammonia | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | Acetic Acid (optional) | High |

| Aromatic Aldehyde | NH₄OAc | NaBH₃CN | Methanol (MeOH) | None | Good-High |

| Aromatic Aldehyde | Ammonia | H₂ / Pd-C | Ethanol (B145695) (EtOH) / MeOH | None | Good-High |

| Aromatic Aldehyde | NH₄Cl | NaBH₄ | Methanol (MeOH) | None | Moderate-Good |

This table presents generalized conditions based on established literature for the reductive amination of aromatic aldehydes to form primary benzylamines. masterorganicchemistry.comnih.gov

Amination of Precursor Intermediates

An alternative direct pathway to this compound involves the nucleophilic substitution of a suitable precursor intermediate, typically a benzyl (B1604629) halide. The most common precursor for this route is 3-cyclopropylbenzyl bromide or 3-cyclopropylbenzyl chloride. This method hinges on the displacement of the halide leaving group by an ammonia equivalent.

Direct reaction with ammonia can be effective but often leads to a mixture of primary, secondary, and tertiary amines due to the over-alkylation of the product amine, which remains nucleophilic. libretexts.org To achieve higher selectivity for the primary amine, a large excess of ammonia is typically used.

More controlled methods employ ammonia surrogates. The Gabriel synthesis, which utilizes phthalimide (B116566) as the nucleophile, provides a classic route to primary amines. The phthalimide anion reacts with the benzyl halide to form an N-benzylphthalimide intermediate. Subsequent hydrolysis or, more commonly, hydrazinolysis with hydrazine (B178648) (N₂H₄), cleaves the imide to release the desired primary amine. Another effective method involves the use of sodium azide (B81097) (NaN₃) to form a benzyl azide intermediate. Alkyl azides are not nucleophilic, preventing overalkylation. libretexts.org The resulting 3-cyclopropylbenzyl azide is then cleanly reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org

Table 2: Common Strategies for Amination of Benzyl Halides

| Reagent | Intermediate | Deprotection/Reduction Step | Selectivity for Primary Amine |

|---|---|---|---|

| Ammonia (excess) | Ammonium Salt | Base (e.g., NaOH) | Moderate to Good |

| Sodium Azide (NaN₃) | Benzyl Azide | LiAlH₄ or H₂/Catalyst | Excellent |

| Potassium Phthalimide | N-Benzylphthalimide | Hydrazine (N₂H₄) | Excellent |

| Hexamethylenetetramine | Quaternary Ammonium Salt | Acidic Ethanol (Delepine reaction) | Good |

This table outlines common synthetic strategies for converting benzyl halides to primary benzylamines. libretexts.orgfishersci.co.uk

Stereoselective Synthesis of Chiral (Cyclopropylphenyl)methanamines

When the benzylic carbon is substituted with a group other than hydrogen, (Cyclopropylphenyl)methanamine derivatives can be chiral. The synthesis of single enantiomers of these chiral amines is of significant interest, particularly in medicinal chemistry. Stereoselective methods are employed to control the formation of the chiral center, either by directing the synthesis towards a specific enantiomer or by separating a racemic mixture.

Enantioselective Routes and Chiral Auxiliaries

The asymmetric synthesis of chiral amines can be achieved through the addition of nucleophiles to imines containing a chiral auxiliary. One of the most successful and widely used methods employs Ellman's auxiliary, tert-butanesulfinamide. nih.gov In this approach, the achiral aldehyde (e.g., 3-cyclopropylbenzaldehyde) is condensed with an enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.

The chiral sulfinyl group effectively directs the stereochemical outcome of the subsequent nucleophilic addition (e.g., reduction with a hydride source or addition of an organometallic reagent) to the C=N bond. The steric bulk and stereoelectronic properties of the sulfinyl group shield one face of the imine, leading to highly diastereoselective addition of the nucleophile. After the addition, the sulfinyl auxiliary can be easily cleaved under mild acidic conditions to afford the enantioenriched primary amine. This method is highly modular and provides access to either enantiomer of the target amine simply by choosing the corresponding (R)- or (S)-sulfinamide auxiliary.

Diastereoselective Approaches

Diastereoselective strategies are fundamental to asymmetric synthesis, often involving the coupling of a racemic or achiral substrate with a chiral reagent to create a mixture of diastereomers, which can then be separated. In the context of chiral amine synthesis, this can be achieved by reacting a racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure diastereomeric salt can be treated with a base to liberate the enantiomerically pure amine.

Another powerful diastereoselective approach involves substrate control, where a pre-existing chiral center in the molecule directs the formation of a new stereocenter. For the synthesis of more complex (cyclopropylphenyl)methanamine derivatives, if a chiral center already exists within the molecule, it can influence the stereochemical outcome of a subsequent reaction, such as the reduction of a ketone or imine, leading to one diastereomer in preference to another. ku.edu

Chiral Separation Techniques for Enantiomers

When a stereoselective synthesis is not employed, the resulting product is a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as chiral resolution, is crucial for obtaining enantiopure compounds. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used techniques for this purpose. researchgate.net

Chiral HPLC relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. The CSP is typically composed of a chiral selector molecule immobilized on a solid support (e.g., silica (B1680970) gel). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives (e.g., Chiralcel® or Chiralpak® columns), are particularly effective for separating a broad range of chiral compounds, including amines. The separation occurs because the two enantiomers form transient diastereomeric complexes with the CSP that have different binding energies, leading to different retention times and allowing for their separation. The choice of mobile phase, often a mixture of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. researchgate.net

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC Resolution of Amines

| CSP Type | Chiral Selector | Typical Mobile Phase | Mechanism of Separation |

|---|---|---|---|

| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase (Hexane/Alcohol) or Polar Organic | Hydrogen bonding, π-π interactions, steric inclusion |

| Pirkle-Type | π-acidic or π-basic aromatic rings (e.g., dinitrophenyl groups) | Normal Phase (Hexane/Alcohol) | π-π interactions, dipole-dipole, hydrogen bonding |

| Protein-Based | Immobilized proteins (e.g., a-acid glycoprotein, ovomucoid) | Aqueous Buffers / Reversed-Phase | Hydrophobic and polar interactions |

| Ligand Exchange | Chiral ligand complexed with a metal ion (e.g., Cu(II)) | Aqueous Buffers | Formation of diastereomeric metal complexes |

This table summarizes common types of CSPs and their general application for the chiral resolution of amines.

Derivatization and Functionalization of the this compound Moiety

The inherent reactivity of the amino group and the phenyl ring in this compound allows for extensive derivatization, enabling the exploration of a broad chemical space for various applications.

Amidation and Ureation Reactions for Scaffold Expansion

The primary amine functionality of this compound serves as a key handle for scaffold expansion through amidation and ureation reactions. These transformations are fundamental in drug discovery for creating peptidomimetics and other complex molecular architectures.

Amidation: The formation of an amide bond from this compound can be achieved through various well-established coupling methods. A common approach involves the reaction of the amine with an acyl chloride or an acid anhydride. youtube.com For more sensitive substrates or when milder conditions are required, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. masterorganicchemistry.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. masterorganicchemistry.com A more recent development involves the use of nickel-based nanocatalysts for the reductive amidation of esters with nitro compounds, offering a more step-economical route to amides. nih.gov

Ureation: The synthesis of ureas derived from this compound can be accomplished through several synthetic routes. A straightforward method involves the reaction of the amine with an isocyanate. Alternatively, a Hofmann rearrangement of a primary amide in the presence of an ammonia source can yield the corresponding urea. thieme.de Another efficient method is the nucleophilic addition of the amine to potassium isocyanate in an aqueous medium, which can produce a variety of N-substituted ureas in good yields. researchgate.net More complex N-acylureas can be synthesized through the reaction of the amine with acyl carbamates or via the reaction of isocyanates with amides under specific conditions. reading.ac.uk

Table 1: Comparison of Amidation and Ureation Methods

| Reaction | Reagents | Key Features |

|---|---|---|

| Amidation | Acyl Halides/Anhydrides | Readily available, often high yielding. youtube.com |

| Amidation | Carboxylic Acids + Coupling Agents (DCC, EDC) | Mild conditions, suitable for sensitive substrates. masterorganicchemistry.com |

| Amidation | Esters + Nitro Compounds + Ni-catalyst | Step-economical, reductive amidation. nih.gov |

| Ureation | Isocyanates | Direct and efficient. |

| Ureation | Primary Amides (Hofmann Rearrangement) | Forms N-substituted ureas. thieme.de |

| Ureation | Potassium Isocyanate | Aqueous conditions, good yields. researchgate.net |

Introduction of Diverse Substituents on the Phenyl Ring

The electronic and steric properties of the phenyl ring in this compound can be modulated by the introduction of various substituents, which can significantly influence the molecule's biological activity and physical properties. The nature of these substituents can range from electron-donating to electron-withdrawing groups.

The introduction of substituents can be achieved through electrophilic aromatic substitution reactions. The cyclopropylmethyl group is generally considered to be an ortho-, para-directing group due to the electron-donating nature of the alkyl group. However, the precise regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. The functionalization of phenyl rings can also be achieved through more advanced methods like carbene-initiated rearrangements, although this is a more specialized approach. nih.gov The effect of substituents on the properties of related cyclopropylamine (B47189) systems has been studied, indicating that electron-withdrawing groups can lower the pKa, while electron-donating groups can increase it. nih.gov Lipophilicity is also affected, with non-polar groups generally increasing it. nih.gov

Modifications of the Amino Group

Beyond amidation and ureation, the primary amino group of this compound can undergo a variety of other modifications, including N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. These modifications can alter the basicity and lipophilicity of the molecule.

N-Arylation: The formation of a C-N bond between the amine and an aromatic ring is a crucial transformation in the synthesis of many pharmaceuticals. Copper-catalyzed N-arylation of amines with arylboronic acids or aryl halides provides an efficient route to N-arylated products. organic-chemistry.org Palladium-catalyzed cross-coupling reactions are also widely used for this purpose. nih.gov These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups.

Mechanistic Investigations of Reaction Pathways in this compound Synthesis

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and improving yields.

Elucidation of Rate-Determining Steps

The identification of the rate-determining step in a synthetic sequence is crucial for process optimization. For multi-step syntheses, kinetic analyses, such as those performed using stopped-flow techniques for other systems, can provide valuable insights into the rates of individual steps. nih.gov In the context of the common synthetic routes to this compound, which often involve the reduction of a nitrile or an oxime, the reduction step itself is frequently the slow step of the reaction. For derivatization reactions like amidation, the rate can be dependent on the activation of the carboxylic acid when using coupling agents. In nickel-catalyzed reductive amidation, kinetic profiles have shown that the initial hydrogenation of the nitro group can be faster than the subsequent amide formation. nih.gov

Identification and Characterization of Reaction Intermediates

The detection and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. Spectroscopic techniques such as NMR and mass spectrometry are invaluable tools for identifying these transient species. In the synthesis of this compound via the reduction of 3-cyclopropylbenzonitrile (B3053499), the corresponding imine is a likely intermediate. In amidation reactions using coupling agents like DCC, an O-acylisourea intermediate is formed, which is then attacked by the amine. masterorganicchemistry.com For ureation reactions involving a Hofmann rearrangement, an isocyanate intermediate is generated in situ. The synthesis of N-nitroso-N-methylurea, a precursor for diazomethane, involves the nitrosation of methylurea, with the nitrosated compound being a key intermediate. rsc.orgorgsyn.org The study of imidoylnitrenes, which can be precursors to functionalized amines, has involved detailed investigation of their stability and reactivity. researchgate.net While direct spectroscopic evidence for intermediates in the specific synthesis of this compound is not widely published, the intermediates can often be inferred from well-established mechanisms of analogous reactions.

Catalytic System Development and Mechanistic Impact

The synthesis of this compound, a primary amine of significant interest, is predominantly achieved through the catalytic hydrogenation of 3-cyclopropylbenzonitrile. The development of efficient and selective catalytic systems is crucial for maximizing the yield of the desired primary amine while minimizing the formation of secondary and tertiary amine byproducts. This section explores the key catalytic systems employed for this transformation, delving into their mechanistic intricacies and the impact of various parameters on reaction outcomes.

The catalytic reduction of nitriles is a well-established method for the synthesis of primary amines. The general reaction pathway involves the initial reduction of the nitrile to an intermediate imine, which is then further hydrogenated to the primary amine. However, the reactive imine intermediate can also react with the newly formed primary amine to generate a secondary imine, which upon hydrogenation, leads to the formation of a secondary amine. Further reaction can even produce tertiary amines. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in steering the reaction towards the selective formation of the primary amine.

Key Catalytic Systems and Their Performance

Several heterogeneous and homogeneous catalytic systems have been investigated for the hydrogenation of aromatic nitriles. While specific data for 3-cyclopropylbenzonitrile is not extensively published, valuable insights can be drawn from studies on structurally similar benzonitriles. The primary catalysts used include Raney® Nickel, cobalt-based catalysts, and noble metal catalysts such as palladium and rhodium.

Raney® Nickel:

Raney® Nickel is a widely used, cost-effective catalyst for nitrile hydrogenation. It is known for its high activity, which is attributed to the large surface area and the presence of adsorbed hydrogen within its porous structure. researchgate.netresearchgate.net The hydrogenation of nitriles over Raney® Nickel typically proceeds via a primary imine intermediate. To suppress the formation of secondary amines, the reaction is often carried out in the presence of ammonia or in a basic medium, which shifts the equilibrium away from the formation of the secondary imine. nih.gov

The mechanism of nitrile hydrogenation on Raney® Nickel is believed to involve the adsorption of the nitrile group onto the catalyst surface. researchgate.net The C≡N triple bond is sequentially hydrogenated, first to an adsorbed imine and then to the primary amine. The presence of the cyclopropyl (B3062369) group in 3-cyclopropylbenzonitrile is not expected to significantly hinder the adsorption of the nitrile functionality, although electronic effects may subtly influence the reaction rate.

Table 1: Typical Performance of Raney® Nickel in Aromatic Nitrile Hydrogenation

| Substrate | Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Additive | Primary Amine Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzonitrile (B105546) | Raney® Ni | 100 | 80 | Methanol | NH₃ | >90 | organic-chemistry.org |

| Substituted Benzonitriles | Raney® Ni | 80-120 | 50-100 | Various | Base | 85-95 | mdma.ch |

Cobalt-Based Catalysts:

Cobalt catalysts, often in the form of Raney® Cobalt or supported cobalt, are also effective for the selective hydrogenation of nitriles to primary amines. bme.hu Recent research has focused on the development of cobalt nanoparticles with controlled crystal phases (e.g., hcp vs. fcc) to tune the selectivity of the hydrogenation. nih.gov Hexagonal close-packed (hcp) cobalt nanoparticles have shown higher selectivity towards primary amines compared to face-centered cubic (fcc) nanoparticles for the hydrogenation of benzonitrile, even in the absence of ammonia. nih.gov This is attributed to a faster rate of primary amine formation and desorption from the catalyst surface, which minimizes the opportunity for secondary amine formation. nih.gov

The mechanistic advantage of hcp cobalt lies in its surface geometry, which is proposed to favor the end-on adsorption of the nitrile group, facilitating its linear hydrogenation to the primary amine.

Table 2: Influence of Cobalt Catalyst Phase on Benzonitrile Hydrogenation

| Catalyst | Crystal Phase | Temperature (°C) | Pressure (bar H₂) | Solvent | Primary Amine Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Co/SiO₂ | hcp | 100 | 50 | Dioxane | ~95 | nih.gov |

| Co/SiO₂ | fcc | 100 | 50 | Dioxane | ~70 | nih.gov |

Palladium and Rhodium Catalysts:

Noble metal catalysts, particularly palladium and rhodium supported on carbon (Pd/C, Rh/C), are also employed for nitrile hydrogenation. acs.orgacs.org Palladium catalysts are highly active but can sometimes lead to hydrogenolysis of the C-N bond, especially in the case of benzylic amines, yielding toluene (B28343) derivatives as byproducts. researchgate.netresearchgate.net The reaction pathway on palladium can be influenced by the support and the presence of acidic or basic additives. acs.org

Rhodium catalysts, on the other hand, generally exhibit higher selectivity for the formation of primary amines from aromatic nitriles with less propensity for hydrogenolysis. acs.org The choice between palladium and rhodium can therefore be critical in optimizing the synthesis of this compound.

Table 3: Comparison of Pd/C and Rh/C in Aromatic Nitrile Hydrogenation

| Substrate | Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Primary Amine Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzonitrile | 5% Pd/C | 30 | 6 | Dichloromethane/Water | ~90 | acs.org |

| Substituted Benzonitriles | 5% Rh/C | 60 | 40 | Methanol | >95 | acs.org |

Mechanistic Impact of the Cyclopropyl Group

The presence of a cyclopropyl group at the meta-position of the benzonitrile ring is an important consideration. While it is sterically remote from the reaction center (the nitrile group), its electronic influence can be transmitted through the aromatic ring. The cyclopropyl group is known to have a weak electron-donating character through σ-π conjugation. This slight increase in electron density on the aromatic ring might subtly affect the adsorption equilibrium of the nitrile on the catalyst surface and the rate of hydrogenation. However, based on studies of other substituted benzonitriles, this effect is not expected to fundamentally alter the reaction mechanism or the choice of optimal catalytic systems described above. The primary challenge remains the selective hydrogenation of the nitrile to the primary amine, which is governed more by the catalyst and reaction conditions than by the electronic nature of this particular substituent.

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Key Intermediate in Pharmacologically Active Compounds

(3-Cyclopropylphenyl)methanamine serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of a reactive primary amine group and the unique stereoelectronic properties of the cyclopropyl (B3062369) ring.

Building Block for Novel Therapeutic Agents

The this compound moiety is increasingly being incorporated into the design of new chemical entities targeting a range of biological pathways. The cyclopropyl group, a three-membered carbocycle, imparts a degree of conformational rigidity to the molecule. This rigidity can be advantageous in drug design as it can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. The strained nature of the cyclopropane (B1198618) ring also influences the electronic properties of the adjacent phenyl ring, which can be exploited for modulating interactions with target proteins.

Chemists utilize this compound as a foundational scaffold to which various functional groups can be appended. This modular approach allows for the systematic exploration of chemical space around this core structure, facilitating the development of new drugs. For instance, the amine functionality provides a convenient handle for derivatization through reactions such as amidation, alkylation, and reductive amination, enabling the synthesis of large libraries of compounds for high-throughput screening.

Pharmaceutical Intermediate Synthesis

The synthesis of complex pharmaceutical ingredients often involves multiple steps, and the use of well-defined intermediates is critical for ensuring efficiency and high yields. This compound is a valuable intermediate in the multi-step synthesis of various drug candidates. Its straightforward preparation and the reactivity of its amine group make it an attractive starting material for medicinal chemists.

The synthesis of this intermediate can be achieved through various established synthetic routes, making it readily accessible for research and development purposes. Its role as an intermediate allows for the late-stage introduction of the cyclopropylphenyl moiety, a strategy that can be beneficial in optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of derivatives of this compound is intricately linked to their three-dimensional structure and the nature of the substituents attached to the core scaffold. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective drug candidates.

Impact of Cyclopropyl Ring Orientation on Biological Activity

The orientation of the cyclopropyl ring relative to the rest of the molecule can have a profound impact on biological activity. The rigid nature of the cyclopropane ring means that its spatial position is fixed, influencing how the molecule docks into the binding site of a target protein. Studies on related cyclopropyl-containing compounds have shown that even subtle changes in the stereochemistry of the cyclopropane ring can lead to significant differences in potency and efficacy. This highlights the importance of controlling the stereochemistry during the synthesis of this compound derivatives to achieve the desired biological effect.

Positional Isomer Effects (e.g., ortho-, meta-, para-cyclopropylphenyl)

Research on related classes of compounds, such as inhibitors of monoamine oxidase (MAO), has demonstrated that the substitution pattern on the phenyl ring is a key factor in determining both potency and selectivity. While direct comparative studies on the positional isomers of cyclopropylphenylmethanamine are not extensively available in public literature, general principles of medicinal chemistry suggest that the meta-position, as in this compound, often provides an optimal balance of steric and electronic properties for favorable interactions with a variety of protein targets. The meta-substitution can orient key functional groups in a vector that is productive for binding, while avoiding potential steric clashes that might occur with ortho-substitution.

To illustrate the potential impact of isomer positioning on biological activity, the following table presents hypothetical data based on general SAR principles observed in similar compound series.

| Isomer | Target Affinity (IC50, nM) | Rationale |

| ortho-cyclopropylphenylmethanamine | 500 | Potential for steric hindrance with the binding pocket, leading to lower affinity. |

| meta-cyclopropylphenylmethanamine | 50 | The meta position often allows for optimal orientation of the amine and cyclopropyl groups for key binding interactions. |

| para-cyclopropylphenylmethanamine | 200 | The para position may result in a less optimal vector for binding interactions compared to the meta isomer. |

Note: The data in this table is illustrative and based on established medicinal chemistry principles. Specific activity will vary depending on the biological target.

Substituent Effects on Amine Functionality

Modification of the primary amine group of this compound is a common strategy to modulate the pharmacological properties of its derivatives. The nature of the substituent on the nitrogen atom can influence factors such as basicity, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug-target interactions and pharmacokinetic properties.

For example, acylation of the amine to form an amide can alter the compound's ability to act as a hydrogen bond donor and can introduce new points of interaction with a target protein. Alkylation of the amine can modify its basicity and steric profile. The table below provides a hypothetical overview of how different substituents on the amine functionality could impact biological activity.

| Amine Substituent | Predicted Biological Effect | Rationale |

| -H (Primary Amine) | Baseline activity, potential for hydrogen bonding. | The unsubstituted amine can act as a hydrogen bond donor and acceptor. |

| -CH3 (Secondary Amine) | May increase or decrease affinity depending on the target. | The methyl group adds lipophilicity and alters the amine's basicity and steric profile. |

| -C(O)CH3 (Amide) | Often leads to a change in biological target or a decrease in potency if the primary amine is crucial for a key ionic interaction. | The amide group is a neutral moiety and can act as a hydrogen bond acceptor, fundamentally changing the interaction profile. |

Note: The data in this table is illustrative and based on established medicinal chemistry principles. Specific activity will vary depending on the biological target and the specific substituent.

Targeted Drug Discovery Efforts Utilizing this compound Scaffolds

The versatility of the this compound core structure has been exploited in the development of molecules targeting several important classes of proteins involved in disease, including kinases, G protein-coupled receptors, and enzymes.

Kinase inhibitors are a major class of targeted cancer therapies. The this compound scaffold has been incorporated into molecules designed to inhibit specific kinases implicated in cancer progression.

Mutations in the Fms-like tyrosine kinase 3 (FLT3) gene are among the most common genetic abnormalities in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govnih.govnih.gov This has driven extensive research into the development of potent and selective FLT3 inhibitors. nih.gov While many early inhibitors had limitations in potency and pharmacokinetics, newer agents have shown significant promise. nih.gov The development of these inhibitors often involves optimizing a lead compound through structural modifications to improve its efficacy and properties. nih.gov For instance, gilteritinib (B612023), a potent FLT3 inhibitor, was developed as a dual FLT3/AXL inhibitor and has received FDA approval for relapsed or refractory AML with an FLT3 mutation. nih.govmdpi.com The design of such inhibitors focuses on creating molecules that bind effectively to the ATP-binding pocket of the kinase, often in its active (DFG-in) or inactive (DFG-out) conformation. nih.gov

The Discoidin Domain Receptor 2 (DDR2) is another tyrosine kinase that has been identified as a therapeutic target, particularly in conditions like idiopathic pulmonary fibrosis and certain cancers. nih.gov In the development of DDR2 inhibitors, the introduction of a cyclopropyl group has been shown to improve the pharmacokinetic properties of the compounds. nih.gov This highlights the utility of the cyclopropyl moiety in optimizing drug candidates. Research has focused on developing type-II kinase inhibitors that bind to the ATP pocket and an adjacent allosteric region, a binding mode achieved when the DFG loop is in the "out" conformation. nih.gov

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of modern medicines. nih.govnih.gov The this compound structure has been instrumental in creating ligands for several GPCRs.

The dopamine (B1211576) D3 receptor is a key target in the central nervous system for treating conditions like schizophrenia and substance use disorders. nih.govgoogle.com Antagonists of the D3 receptor have shown potential in reducing drug-seeking behaviors in preclinical models. nih.gov Drug discovery efforts have focused on creating selective D3 antagonists to minimize off-target effects. nih.gov For example, F17464 is a D3 receptor antagonist with high selectivity over the D2 receptor that has demonstrated an antipsychotic profile in preclinical studies. nih.gov The development of such compounds often involves exploring novel chemical scaffolds, including those containing triazole rings, to achieve high affinity and selectivity for the D3 receptor. google.com

The μ-opioid receptor (MOR) is the primary target for opioid analgesics like morphine. nih.govwikipedia.orguthscsa.edu However, their use is limited by significant side effects. This has led to the development of MOR modulators with improved profiles, such as partial agonists or antagonists. nih.gov A key strategy in this area involves modifying the structure of naltrexone, a known opioid antagonist. The introduction of a cyclopropylmethyl group at the nitrogen atom of the morphinan (B1239233) scaffold is a common feature in many potent opioid receptor ligands. nih.govnih.gov This modification is present in a series of derivatives designed as MOR-selective ligands. nih.govnih.gov For example, N-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-[(3'-isoquinolyl)acetamido]morphinan (NAQ) showed sub-nanomolar binding affinity for the MOR with high selectivity over other opioid receptors. nih.gov

Enzyme inhibitors are another critical area of drug discovery. The this compound scaffold has been utilized in the design of inhibitors for specific enzymes.

Notum is a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by removing an essential palmitoleate (B1233929) group from Wnt proteins. nih.govnih.govnih.gov Dysregulation of Wnt signaling is implicated in diseases such as cancer and Alzheimer's disease. nih.govresearchgate.net Therefore, inhibiting Notum is a promising therapeutic strategy to enhance Wnt signaling. nih.govnih.gov Several small-molecule Notum inhibitors have been developed using strategies like high-throughput screening and fragment-based drug design. nih.gov One such potent, selective, and brain-penetrant inhibitor, ARUK3001185, was developed through the optimization of a crystallographic fragment hit. nih.gov This compound and others, such as LP-922056 and ABC99, serve as valuable chemical tools for studying the role of Notum in disease models. nih.govnih.gov

Once a promising lead compound is identified, it enters preclinical development, a stage that bridges laboratory discovery with human clinical trials. nih.gov This process involves a series of studies to provide a basis for an Investigational New Drug (IND) application. nih.gov The major components of a preclinical program include the scale-up manufacturing of the active pharmaceutical ingredient (API), formulation development, the establishment of analytical methods, and studies on metabolism and pharmacokinetics (ADME). nih.gov

Investigation of Pharmacological Profiles in In Vitro and In Vivo Models

The pharmacological properties of new chemical entities are extensively studied using a combination of in vitro and in vivo models to understand their mechanism of action, potency, and selectivity.

Ligand-target binding assays are fundamental in vitro tools used to determine the affinity and selectivity of a compound for its intended biological target. These assays are crucial for establishing the structure-activity relationship (SAR) of a series of compounds.

For G protein-coupled receptors, radioligand binding assays are commonly employed to measure the binding affinity (Ki) of a test compound by assessing its ability to displace a known radiolabeled ligand from the receptor. In the development of μ-opioid receptor modulators, the binding affinities of new NAP derivatives were determined for μ, δ, and κ opioid receptors to assess both potency and selectivity. nih.gov Similarly, for dopamine D3 receptor antagonists, binding affinities are determined against D2 and D3 receptors to establish selectivity. medchemexpress.com Beyond in vitro assays, in vivo target engagement can be measured using techniques like Positron Emission Tomography (PET). For the D3 antagonist F17464, PET imaging with the tracer [11C]-(+)-PHNO was used to quantify receptor occupancy in the human brain, confirming its high selectivity for D3 over D2 receptors in a clinical setting. nih.gov

For kinase inhibitors, potency is typically measured as the half-maximal inhibitory concentration (IC50) in enzymatic assays. These assays quantify the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. For FLT3 inhibitors like gilteritinib, the IC50 was determined to be 0.29 nM. nih.gov The cellular activity is often assessed by measuring the inhibition of autophosphorylation of the kinase in cells.

For enzyme inhibitors like those targeting Notum, both biochemical and cell-based assays are used. The biochemical IC50 value measures direct inhibition of the enzyme's activity, while the half-maximal effective concentration (EC50) from a cell-based assay reflects the compound's ability to restore Wnt signaling in the presence of Notum. nih.gov

Table 1: Binding Affinities (Ki) of a NAP Derivative for Opioid Receptors Data derived from studies on novel naltrexamine derivatives. nih.gov

| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |

|---|

Table 2: Inhibitory Potency of Selected Kinase and Enzyme Inhibitors This table presents representative data for inhibitors targeting FLT3 and Notum. nih.govnih.gov

| Compound | Target | Assay Type | Potency |

|---|---|---|---|

| Gilteritinib | FLT3 | Enzymatic Assay | IC50 = 0.29 nM |

| ARUK3001185 (8l) | Notum | Biochemical Assay | IC50 = 1.2 nM |

Cellular Pathway Modulation Studies

Derivatives of this compound have been instrumental in the study and modulation of critical cellular pathways, particularly those implicated in cancer. A significant area of research has been the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in various cancers and plays a crucial role in tumor progression.

One area of focus has been the creation of covalent inhibitors of LSD1. Research has led to the identification of styrenylcyclopropane structures as a novel class of mechanism-based inhibitors that covalently modify the FAD cofactor of LSD1. nih.gov This interaction leads to the inactivation of the enzyme, thereby affecting downstream cellular processes. The optimization of these compounds has resulted in highly potent inhibitors with significant biochemical and cellular activity. nih.gov

In studies involving non-small-cell lung cancer (NSCLC) cells, the combination of certain therapeutic agents has been shown to block the EGFR pathway and reduce the expression of phosphorylated EGFR (p-EGFR), p-ERK, and p-Akt, both in laboratory settings and in living organisms. researchgate.net Furthermore, some natural compounds have been observed to prevent the proliferation, invasion, and migration of lung cancer cells by activating AMPK pathways. researchgate.net

The anti-cancer effects of these compounds are often achieved by blocking crucial cell signaling pathways like PI3K and MAPK, and by interfering with the cell cycle. nih.gov For instance, potent derivatives have been shown to down-regulate the expression of phospho-Akt, Akt, phospho-ERK, and ERK in A549 cells. nih.gov They also cause a more significant depression of cyclin A, cyclin D1, and CDK2 proteins, leading to an arrest of the cell cycle in the S-phase. nih.gov

The tables below summarize the activity of representative compounds in cellular assays.

Table 1: Cellular Activity of a Styrenylcyclopropylamine-based LSD1 Inhibitor

| Compound | Kasumi-1 Phenotypic GI₅₀ (nM) |

|---|---|

| 34 | 1 |

Data sourced from a study on styrenylcyclopropylamine LSD1 inhibitors. nih.govresearchgate.net

Table 2: Effects of a Representative Compound on Cell Cycle and Associated Proteins in NCI-H441 Cells

| Treatment | Effect on Cell Cycle Distribution | Change in Protein Levels |

|---|---|---|

| Compound 3 | Dose-dependent increase in sub-G1 phase | Decrease in cyclin D1, cyclin E, PCNA; Increase in p53, p21 |

Data from a study on the synergistic effects with cisplatin (B142131) in non-small-cell lung cancer cells. researchgate.net

Assessment of Selectivity against Diverse Biological Targets

A critical aspect of drug discovery is ensuring that a compound selectively interacts with its intended target to minimize off-target effects. The this compound scaffold has been a foundation for developing highly selective inhibitors.

In the context of LSD1 inhibition, derivatives based on the tranylcypromine (B92988) scaffold, which shares structural similarities with cyclopropylamines, have been developed. These have demonstrated significant potency and selectivity for LSD1 over other closely related enzymes such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 2 (LSD2). researchgate.net For example, spirocyclic analogs of tranylcypromine have been shown to be substantially more potent as LSD1 inhibitors compared to the parent compound. researchgate.net

Furthermore, the this compound framework has been utilized to develop agonists for the serotonin (B10506) 5-HT2C receptor, a promising target for central nervous system disorders. nih.gov A key challenge in this area is achieving selectivity over the 5-HT2B and 5-HT2A receptor subtypes to avoid adverse effects. nih.gov By incorporating fluorine into the cyclopropane ring of 2-phenylcyclopropylmethylamines, researchers have synthesized compounds with high potency for the 5-HT2C receptor and notable selectivity against the 5-HT2B receptor. nih.gov

The selectivity of these compounds is often quantified by comparing their inhibitory concentrations (IC₅₀) or binding affinities against different targets.

Table 3: Selectivity Profile of a Spirocyclic LSD1 Inhibitor

| Compound | LSD1 TR-FRET IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | LSD2 IC₅₀ (nM) |

|---|---|---|---|---|

| 14a | 2 | >100,000 | 1,200 | >100,000 |

| 15b | 3 | >100,000 | 2,800 | >100,000 |

| 16a | 3 | >100,000 | 4,000 | >100,000 |

| 19a | 4 | >100,000 | 1,300 | >100,000 |

| 20b | 4 | >100,000 | 2,500 | >100,000 |

Data from a study on dihydrospiro[cyclopropane-1,1'-indene]-2-amines as potent and selective LSD1 inhibitors. researchgate.net

Table 4: Functional Activity of a Fluorinated 5-HT2C Receptor Agonist

| Compound | 5-HT2C EC₅₀ (nM) | 5-HT2B Efficacy (%) @ 10 µM | 5-HT2A EC₅₀ (nM) |

|---|---|---|---|

| (+)-21b | 1.8 | No detectable agonism | 330 |

Data from a study on fluorinated cyclopropane derivatives as selective 5-HT2C receptor agonists. nih.gov

Advanced Research Methodologies and Spectroscopic Analysis in the Study of 3 Cyclopropylphenyl Methanamine

Computational Chemistry and Molecular Modeling Studies

Computational approaches provide invaluable insights into the molecular behavior of (3-Cyclopropylphenyl)methanamine, guiding experimental design and interpretation.

The conformational flexibility of this compound, primarily due to the rotation around the single bonds connecting the cyclopropyl (B3062369) and aminomethyl groups to the phenyl ring, is critical to its biological activity and physical properties. Computational conformational analysis is employed to identify the most stable three-dimensional arrangements of the molecule.

By systematically rotating the key dihedral angles and calculating the potential energy of each resulting conformation, an energy landscape can be generated. For instance, the rotation of the cyclopropyl group relative to the phenyl ring and the rotation of the aminomethyl group are of particular interest. Studies on analogous molecules, such as cyclopropyl methyl ketone, have shown that specific orientations are energetically favored. In the case of cyclopropyl methyl ketone, the s-cis conformation, where the carbonyl group is eclipsed with the cyclopropyl ring, is found to be the most stable. uwlax.edu A similar principle can be applied to this compound, where the orientation of the cyclopropyl ring relative to the phenyl ring will have distinct energy minima. The energy landscape helps in understanding the population of different conformers at a given temperature and their potential roles in molecular recognition.

A representative, albeit simplified, energy profile for the rotation of the C-C bond between the phenyl ring and the aminomethyl group might show energy barriers corresponding to steric hindrance between the amine group and the ortho-hydrogens of the phenyl ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (Phenyl-C-C-N) | Relative Energy (kcal/mol) | Conformer Description |

| 0° | +5.0 | Eclipsed (high energy) |

| 60° | 0.0 | Staggered/Gauche (energy minimum) |

| 120° | +4.5 | Eclipsed (high energy) |

| 180° | +0.5 | Anti (local energy minimum) |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

To explore the potential of this compound as a biologically active agent, molecular docking simulations are performed. These simulations predict the preferred binding orientation of the molecule within the active site of a target protein. The cyclopropyl group, with its unique electronic and steric properties, can play a significant role in binding affinity and selectivity.

For example, in the context of designing inhibitors for enzymes like monoamine oxidase (MAO), the cyclopropylphenyl moiety can fit into specific hydrophobic pockets, while the methanamine group can form crucial hydrogen bonds with amino acid residues in the active site. The docking scores, calculated based on the predicted binding energy, help in ranking potential drug candidates and in understanding the key interactions driving the binding process. These predictions can guide the synthesis of more potent and selective analogs.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. These calculations provide information on molecular orbital energies, charge distribution, and the location of electrophilic and nucleophilic sites.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they indicate the molecule's ability to donate and accept electrons, respectively. The cyclopropyl group, known for its ability to donate electron density to the adjacent aromatic ring through σ-π conjugation, can influence the reactivity of the phenyl ring. Quantum chemical studies on related aromatic amines have shown that the nature and position of substituents significantly impact their electronic properties and metabolic activation. nih.gov

Table 2: Calculated Electronic Properties of a Model Aromatic Amine

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.2 eV | Indicates electron-accepting ability |

| Dipole Moment | 2.1 D | Reflects overall polarity |

Note: These values are for a representative aromatic amine and would need to be specifically calculated for this compound.

Before significant resources are invested in synthesizing and testing new compounds, in silico models are used to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. nih.govresearchgate.net For this compound, these predictions can estimate its oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and likelihood of causing adverse effects. nih.gov

For instance, the presence of the polar amine group and the non-polar cyclopropylphenyl scaffold will influence properties like lipophilicity (logP) and aqueous solubility. Predictive models can flag potential liabilities, such as poor metabolic stability or potential for hERG channel inhibition, allowing for early-stage optimization of the molecular scaffold. nih.gov The results of these predictions are crucial for prioritizing compounds for further development. researchgate.net

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

Experimental techniques are indispensable for confirming the structure and assessing the purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the benzylic protons of the methanamine group, and the highly shielded protons of the cyclopropyl ring. The cyclopropyl protons typically appear in the upfield region of the spectrum (around 0.5-1.5 ppm) and exhibit complex splitting patterns due to geminal and cis/trans couplings. The chemical shifts and coupling constants of the aromatic protons can confirm the meta-substitution pattern.

For stereochemical assignment, particularly if chiral derivatives are synthesized, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative spatial proximity of different protons. In cases where the molecule is chiral, the use of chiral shift reagents can help in resolving the signals of the two enantiomers. The integration of NMR data with quantum chemical calculations can provide a more definitive assignment of the molecule's three-dimensional structure in solution. acs.org

Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 6.8 - 7.3 | Multiplet |

| Benzylic (CH₂) | ~3.8 | Singlet or AB quartet |

| Cyclopropyl (CH) | 1.0 - 1.5 | Multiplet |

| Cyclopropyl (CH₂) | 0.5 - 1.0 | Multiplet |

| Amine (NH₂) | 1.5 - 3.0 (broad) | Singlet |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. The compound, with a molecular formula of C₁₀H₁₃N, has a calculated monoisotopic mass of approximately 147.22 g/mol . epo.org In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass.

Benzylic Cleavage: The bond between the cyclopropyl-bearing phenyl ring and the aminomethyl group is susceptible to cleavage, which would result in a stable benzylic cation.

Loss of the Cyclopropyl Group: Fragmentation involving the cyclopropyl ring is another probable pathway.

Cleavage within the Methanamine Moiety: Fission of the C-C bond adjacent to the nitrogen atom is a common fragmentation pattern for amines.

The resulting fragment ions would produce a characteristic pattern of signals in the mass spectrum, allowing for structural confirmation and identification.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description of Loss |

| [C₁₀H₁₃N]⁺ | ~147 | Molecular Ion |

| [C₉H₁₀N]⁺ | ~132 | Loss of a methyl radical |

| [C₇H₇]⁺ | ~91 | Tropylium ion from benzylic cleavage |

| [C₁₀H₁₂]⁺ | ~132 | Loss of the amino group |

Note: The table is predictive and based on general principles of mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (e.e.).

For purity analysis, a reversed-phase HPLC method is typically employed. This would likely involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the target compound from any impurities. Detection is commonly achieved using a UV detector, as the phenyl group in the molecule is chromophoric.

The presence of a chiral center at the carbon atom attached to both the phenyl ring and the amino group means that this compound can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, and this is typically achieved using chiral HPLC. Based on successful separations of structurally similar compounds, polysaccharide-based chiral stationary phases (CSPs) are highly effective. Specifically, columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series) have demonstrated efficacy in resolving racemic mixtures of related chiral amines. For instance, a patent for a related compound, (S)-Cyclopropyl(phenyl)methanamine hydrochloride, specifies the use of a Phenomenex Lux Cellulose-2 column with a mobile phase of hexane (B92381) and ethanol (B145695) for chiral preparative HPLC. googleapis.com This suggests a similar approach would be successful for this compound.

The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Representative HPLC Conditions for the Analysis of this compound

| Parameter | Purity Analysis (Typical) | Enantiomeric Excess Determination (Exemplary) |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak® AD-H, Phenomenex Lux® Cellulose-2) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Hexane/Isopropanol (B130326) or Hexane/Ethanol |

| Detection | UV (e.g., at 254 nm) | UV (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient | Ambient |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide unambiguous proof of the molecular structure of this compound, including the precise bond lengths, bond angles, and conformation of the molecule in the crystal lattice.

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. This is typically grown by slow evaporation of a solvent from a concentrated solution of the compound or its salt. Once a suitable crystal is obtained and mounted, it is irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from X-ray crystallography would include:

The unit cell dimensions.

The space group of the crystal.

The precise atomic coordinates of each atom in the asymmetric unit.

To date, there is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD). The successful crystallization and analysis of this compound would provide invaluable insight into its solid-state packing and intermolecular interactions.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of primary amines, such as (3-Cyclopropylphenyl)methanamine, is a cornerstone of chemical manufacturing for pharmaceuticals, agrochemicals, and materials. rsc.org Current research is heavily focused on developing more efficient and sustainable synthetic routes that minimize waste and energy consumption.

Recent advancements in catalysis offer promising avenues. For instance, Ni-based homogeneous catalysts have demonstrated high efficiency in the reductive amination of carbonyl compounds and the hydrogenation of nitroarenes to produce a wide array of primary amines. rsc.org A highly active heterogeneous catalyst, Ni nanoparticles on a γ-Al2O3 support, has also been reported for the synthesis of primary amines via reductive amination under mild conditions. acs.org These methods represent a move away from classical, often harsher, synthetic protocols.

Furthermore, the principles of green chemistry are increasingly being applied to amine synthesis. rsc.org Ruthenium-catalyzed reactions that convert renewable resources like amino acids into primary amines in water are a testament to this shift. chemistryviews.org Such sustainable processes, operating at lower temperatures, could be adapted for the synthesis of this compound, potentially using a precursor derived from biomass. rsc.orgchemistryviews.org General methods for the synthesis of cyclopropylamines have been extensively reviewed, with techniques like the Kulinkovich reaction, Simmons-Smith reaction, and various metal-catalyzed C-H functionalizations offering a toolbox for future synthetic exploration. acs.orgorganic-chemistry.org

Table 1: Comparison of Modern Catalytic Systems for Primary Amine Synthesis

| Catalyst System | Reactants | Key Advantages | Potential for this compound Synthesis |

| Ni-triphos complex | Aldehydes/ketones, NH3, H2 | Broad substrate scope, including complex molecules. | High, via reductive amination of 3-cyclopropylbenzaldehyde (B1278101). |

| Ni/Al2O3 | Aldehydes/ketones, NH3, H2 | High activity, mild conditions, heterogeneous catalyst. | High, offering potential for continuous flow processes. |

| Ru/C | Amino acids, H2 | Uses renewable starting materials, sustainable process. | Moderate, would require a suitable cyclopropyl-containing amino acid precursor. |

| Palladium Precatalysts | Cyclopropylamine (B47189), (Hetero)aryl halides | General for N-arylation of cyclopropylamines. | Not directly applicable for synthesis of the primary amine, but for its derivatives. |

Design and Synthesis of Advanced Functional Materials Incorporating this compound Derivatives

The incorporation of specific chemical moieties into polymers and other materials can imbue them with novel functions. While the direct application of this compound in advanced functional materials is not yet documented in publicly available research, the properties of the cyclopropylamine scaffold suggest significant potential. Amines are crucial for the synthesis of important polymers like polyamides and polyimides. acs.org

Cyclodextrins and their derivatives, for example, are used to synthesize polymers for a variety of applications due to their unique structural properties. rsc.org The cyclopropyl (B3062369) group, known for its rigidity and unique electronic character, could be exploited in the design of specialty polymers with enhanced mechanical or thermal properties. Research into cyclopropylamine derivatives for use in advanced coatings is an area of active interest. rsc.org The development of polymers incorporating this compound could lead to materials with tailored optical, electronic, or recognition properties. Future research will likely focus on the synthesis of monomers derived from this compound and their subsequent polymerization to explore the properties of these novel materials.

Development of Prodrug Strategies and Targeted Delivery Systems

Prodrug design is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a drug. mdpi.com For amine-containing drugs, this often involves masking the amine group to enhance properties like membrane permeability or to achieve targeted release. mdpi.comnih.gov Although no specific prodrugs of this compound have been reported, a rich body of literature on amine prodrugs provides a clear roadmap for future development.

Common strategies for creating prodrugs of primary amines include the formation of amides, carbamates, or N-Mannich bases. mdpi.comresearchgate.net For instance, N-acyloxyalkoxycarbonyl derivatives can act as prodrugs that are cleaved by esterases to release the parent amine. nih.gov Given that many neurologically active drugs are amines, developing prodrugs that can cross the blood-brain barrier is a significant area of research. nih.govgoogle.com If this compound or its derivatives are found to have therapeutic activity, particularly in the central nervous system, prodrug strategies would be essential for optimizing their delivery.

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Linkage | Release Mechanism | Potential Advantages |

| Amide | Enzymatic hydrolysis (amidases) | Can be tailored for slow release. |

| Carbamate (B1207046) | Enzymatic hydrolysis (esterases) | Generally faster release than amides. |

| N-Acyloxyalkyl | Enzymatic hydrolysis followed by spontaneous decomposition | Versatile and widely used for amines. nih.gov |

| N-Mannich Base | Chemical or enzymatic hydrolysis | Can improve solubility and lipophilicity. |

Targeted delivery systems, such as nanoparticles, are also being explored to enhance drug delivery to specific sites, like the brain. nih.govnih.gov These systems could be functionalized with this compound derivatives to achieve site-specific therapeutic effects.

Applications in Chemical Biology and Proteomics for Probe Development

Chemical probes are essential tools for studying biological systems. chemicalprobes.orgnih.govrsc.org They allow for the identification and characterization of protein function directly in a complex biological environment. wikipedia.org A very recent and significant development is the use of cyclopropane-based structures as strain-enabled electrophiles for proteome-wide ligand and target discovery. acs.orgnih.gov

These cyclopropane (B1198618) probes can react with nucleophilic residues, such as cysteine, on proteins, allowing for the labeling and identification of new drug targets. acs.orgnih.gov This approach has been used to identify ligandable sites on proteins like lactate (B86563) dehydrogenase A (LDHA) and to develop covalent inhibitors. acs.org While this research did not use this compound specifically, it establishes a powerful precedent for the use of the cyclopropane moiety in chemical proteomics.

Future research could involve the design of activity-based probes (ABPs) derived from this compound. chemicalprobes.orgnih.govrsc.org By incorporating a reporter tag (like a fluorophore or biotin) and potentially a reactive group, these probes could be used to identify the protein targets of this compound derivatives, should they exhibit biological activity. The inactivation of cytochrome P450 enzymes by the simpler cyclopropylamine, through a mechanism involving the scission of the cyclopropane ring, further highlights the potential of this chemical group in designing mechanism-based probes. sigmaaldrich.comnih.gov

Patent Landscape Analysis and Future Intellectual Property Trends

An analysis of the patent landscape reveals that while patents specifically claiming this compound are not prominent, the broader class of cyclopropyl amine derivatives is an area of active research and development, particularly in the pharmaceutical industry. researchandmarkets.com

Patents have been filed for cyclopropyl amine derivatives targeting a range of biological receptors and enzymes. For example, certain cyclopropyl amine derivatives have been investigated as histamine (B1213489) H3 receptor antagonists, which have potential applications in treating cognitive and neurological disorders. google.com Other patents describe the use of cyclopropyl-containing compounds as inhibitors of various enzymes, demonstrating the value of this scaffold in drug design.

The future intellectual property trends for compounds related to this compound are likely to be in the area of small molecule therapeutics for oncology, neurodegenerative diseases, and metabolic disorders. The unique conformational constraints and metabolic stability often conferred by the cyclopropane ring make it an attractive component for medicinal chemists designing novel drugs. mdpi.com As high-throughput screening and computational drug design methods become more sophisticated, it is anticipated that more patents will be filed for compounds containing the cyclopropylphenyl motif, targeting a wider range of diseases. The market for cyclopropylamine and its derivatives is growing, driven by its use in both the pharmaceutical and agrochemical industries, which will continue to fuel innovation and patent activity in this area. researchandmarkets.compmarketresearch.com

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (3-Cyclopropylphenyl)methanamine?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 3-cyclopropylbenzyl chloride with ammonia or a primary amine in the presence of a base (e.g., NaOH) under controlled conditions. Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios of reagents must be optimized to maximize yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can researchers determine physical and chemical properties when data are unavailable?

Key methods include:

- Differential Scanning Calorimetry (DSC) for melting point analysis.

- Gas Chromatography-Mass Spectrometry (GC-MS) to assess thermal stability and decomposition products.

- HPLC with polar columns to determine solubility in water/organic solvents.

- Electrostatic potential mapping via computational tools (e.g., Gaussian) to predict reactivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Use nitrile gloves and chemical-resistant lab coats to prevent skin contact.

- Conduct reactions in fume hoods with proper ventilation to avoid inhalation of vapors.

- Store the compound in airtight containers at 2–8°C to prevent degradation.

- In case of spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent environmental release .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Electron-withdrawing groups (e.g., halogens) on the cyclopropyl or phenyl ring enhance binding affinity to enzymes like monoamine oxidases.

- Steric effects : Bulky substituents on the phenyl ring reduce metabolic degradation but may limit blood-brain barrier penetration.

- Case Study : Derivatives with para-fluorine substitutions showed 2.3-fold increased inhibitory activity in in vitro kinase assays compared to the parent compound .

Q. What analytical methods resolve contradictions in stability data under varying experimental conditions?

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, monitoring degradation via HPLC-UV .

- FT-IR Spectroscopy : Detect oxidation products (e.g., nitroxides) formed under oxidative stress.

- Reaction Calorimetry : Quantify exothermic decomposition risks during scale-up .

Q. How can researchers mitigate risks of hazardous decomposition during high-temperature reactions?

- Use inert atmospheres (N₂ or Ar) to suppress oxidative decomposition.

- Implement online gas sensors to detect CO and NOₓ emissions during reactions.

- Post-reaction, quench mixtures with aqueous NaHCO₃ to neutralize acidic byproducts .

Q. What mechanistic insights guide the design of this compound-based enzyme inhibitors?

- Docking Simulations : Identify binding pockets in target proteins (e.g., CYP450 enzymes) using AutoDock Vina.

- Kinetic Studies : Measure IC₅₀ values under varied pH and ionic strength to assess competitive vs. non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions .

Methodological Considerations

Q. How to analyze trace decomposition products formed during storage?

- GC-MS Headspace Analysis : Detect volatile degradation products (e.g., cyclopropane derivatives) at ppm levels.

- LC-QTOF-MS : Identify non-volatile impurities with high mass accuracy (<5 ppm error) .

Q. What strategies validate the purity of this compound in absence of reference standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.